Cuscohygrine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

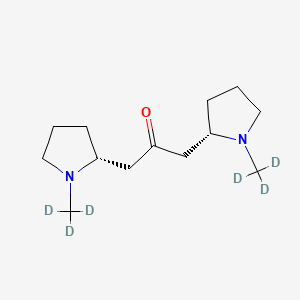

IUPAC Name |

1-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIACKKLGVLFZ-KSEWOWOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)CC2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747385 | |

| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292907-65-3 | |

| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Labeling of Cuscohygrine-d6

Abstract

This technical guide provides a comprehensive overview of the synthesis of cuscohygrine-d6, an isotopically labeled analog of the naturally occurring pyrrolidine alkaloid, cuscohygrine.[1] The incorporation of six deuterium atoms, primarily on the two N-methyl groups, furnishes a valuable tool for advanced research applications. This document details the strategic approach to its synthesis, emphasizing the rationale behind precursor selection and reaction mechanisms. It serves as a practical resource for researchers in pharmacology, metabolomics, and drug development, offering detailed protocols, characterization data, and an exploration of the critical role of deuterated standards in modern analytical science.

Introduction: The Significance of Isotopically Labeled Cuscohygrine

Cuscohygrine (C₁₃H₂₄N₂O) is a pyrrolidine alkaloid found in the coca plant (Erythroxylum coca) and various species of the Solanaceae family, such as Atropa belladonna.[1][2] While not as pharmacologically potent as other co-occurring alkaloids like cocaine or atropine, its presence is significant for botanical and forensic applications.[1][3] For instance, cuscohygrine has been proposed as a biomarker to distinguish between the traditional chewing of coca leaves and the illicit use of purified cocaine, as it is often removed during the cocaine extraction process.[3][4]

The synthesis of this compound, a stable isotope-labeled (SIL) version of the molecule, is of paramount importance for quantitative analysis. In mass spectrometry-based assays, SIL internal standards are considered the "gold standard."[5] A deuterated standard like this compound is chemically identical to the natural analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6][7] This co-elution and similar ionization response allow it to accurately correct for matrix effects and variations in instrument performance, leading to highly precise and reliable quantification in complex biological samples like plasma or urine.[5][8]

This guide outlines a robust synthetic strategy to produce high-purity this compound, focusing on a convergent synthesis that introduces the deuterium labels in the final steps.

Retrosynthetic Analysis & Strategy

The structure of cuscohygrine features two N-methylpyrrolidine rings connected by a central three-carbon chain with a ketone functionality.[2] The target molecule, this compound, requires the introduction of six deuterium atoms. The most chemically logical and stable positions for these labels are on the two N-methyl groups, creating two N-trideuteromethyl (N-CD₃) moieties.

Our retrosynthetic strategy hinges on the late-stage introduction of these deuterated methyl groups. This approach is efficient as it avoids carrying the expensive deuterium isotope through a multi-step synthesis. The key disconnection is at the carbon-nitrogen bonds of the pyrrolidine rings, leading back to a common precursor, N-trideuteromethyl-pyrrolidine.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

The overall synthesis is contingent on the successful preparation of the deuterated building block, N-trideuteromethyl-pyrrolidine.

Preparation of Iodomethane-d3 (CD₃I)

Iodomethane-d3 is the primary source of the deuterated methyl group. It can be synthesized from commercially available deuterated methanol (CD₃OD). A common and effective method involves the reaction of deuterated methanol with red phosphorus and iodine.[9]

Reaction: CD₃OD + P/I₂ → CD₃I

Protocol:

-

A flask equipped with a reflux condenser is charged with red phosphorus and water under an inert atmosphere and cooled.[9]

-

Elemental iodine is added slowly to the cooled suspension.[9]

-

Deuterated methanol (CD₃OD) is then added dropwise to the mixture.[9]

-

The reaction mixture is gently heated to approximately 65°C and stirred for several hours.[9]

-

Upon completion, the product, iodomethane-d3, is isolated by distillation.[9]

Alternatively, methods using hydroiodic acid or other iodinating agents can be employed.[10][11] The purity of the resulting CD₃I is crucial for the subsequent steps.

Synthesis of N-Trideuteromethyl-pyrrolidine

With iodomethane-d3 in hand, the N-trideuteromethyl-pyrrolidine precursor is synthesized via the N-alkylation of pyrrolidine.

Reaction: Pyrrolidine + CD₃I → N-Trideuteromethyl-pyrrolidine

Protocol:

-

Pyrrolidine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

-

Iodomethane-d3 (CD₃I) is added to the mixture, typically dropwise at room temperature.

-

The reaction is stirred for 12-24 hours until completion, which can be monitored by GC-MS.

-

An aqueous workup is performed to remove the base and salts. The organic layer is separated, dried over a suitable agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting crude N-trideuteromethyl-pyrrolidine is then purified by distillation to yield a clear liquid.

Final Assembly: Synthesis of this compound

The final step involves a classic double alkylation of the enolate of acetone with the deuterated pyrrolidine precursor. However, a more controlled and higher-yielding approach utilizes a central three-carbon electrophile like 1,3-dichloroacetone, which reacts with two equivalents of a suitable N-trideuteromethyl-pyrrolidine derivative. A more modern and convergent approach involves the reaction of two equivalents of an N-trideuteromethyl-pyrrolidine-based nucleophile with a central electrophilic linker.

A practical method is adapted from the known synthesis of cuscohygrine, which can be achieved via a Mannich-type reaction or by coupling N-methylpyrrolidine derivatives. For our labeled synthesis, we will react two equivalents of N-trideuteromethyl-pyrrolidine with a suitable three-carbon linking agent.

Caption: Experimental workflow for this compound synthesis.

Protocol for this compound:

-

To a solution of N-trideuteromethyl-pyrrolidine (2.0 equivalents) in a suitable solvent, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the corresponding lithiated species.

-

Slowly add 1,3-dichloroacetone (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Purification and Characterization

Purification is typically achieved using column chromatography with a silica gel stationary phase and a mobile phase gradient of dichloromethane and methanol. The final product should be a viscous oil.[1]

Characterization Data

The successful synthesis and isotopic incorporation are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Technique | Expected Observation for Cuscohygrine | Expected Observation for this compound |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 224.[12] Key fragments at m/z 140, 98, 84.[12] | Molecular Ion (M⁺) at m/z 230. Key fragments at m/z 143, 101, 87.[12] |

| ¹H NMR | Singlet around 2.2-2.4 ppm integrating to 6H (two N-CH₃ groups). | Absence of the N-CH₃ singlet. |

| ²H NMR | No signal. | A singlet corresponding to the N-CD₃ groups. |

| ¹³C NMR | Signal for N-CH₃ carbons. | The N-CD₃ carbon signal will appear as a multiplet due to C-D coupling and will be shifted slightly upfield. |

Conclusion

The synthesis of this compound is a valuable endeavor for the scientific community, providing an essential tool for accurate bioanalytical quantification. The synthetic route presented here is robust and relies on well-established chemical transformations. The key to success lies in the careful preparation and purification of the deuterated intermediate, N-trideuteromethyl-pyrrolidine, and its subsequent controlled coupling to form the final product. The rigorous characterization by mass spectrometry and NMR is non-negotiable to confirm the isotopic purity and structural integrity of the final compound. This deuterated standard will enable researchers to conduct more reliable and precise studies in forensic toxicology, pharmacology, and metabolomics.

References

-

Stapper, C., & Blechert, S. (2002). Total Synthesis of (+)-Dihydrocuscohygrine and Cuscohygrine. The Journal of Organic Chemistry, 67(18), 6456–6460. [Link]

-

Al-Said, N. H., & Al-Zoubi, R. M. (2015). Highly convergent total synthesis of (+)-anaferine and (−)-dihydrocuscohygrine. Organic Chemistry Frontiers. [Link]

-

American Chemical Society. (2002). Total Synthesis of (+)-Dihydrocuscohygrine and Cuscohygrine. The Journal of Organic Chemistry. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Stapper, C., & Blechert, S. (2002). Total Synthesis of (+)-dihydrocuscohygrine and Cuscohygrine. Journal of Organic Chemistry. [Link]

-

International Journal of Advanced Research. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IJAR. [Link]

-

Grokipedia. (2026). Cuscohygrine. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway of synthesis of N-methylpyrrolidine product. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry. [Link]

-

Wikipedia. (n.d.). Cuscohygrine. Retrieved from [Link]

-

Bloom Tech. (2023). How do you make iodomethane d3?. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of hygrine and cuscohygrine. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

- Google Patents. (n.d.). CN116041139A - Method for separating deuterated methyl iodide.

-

MDPI. (n.d.). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of hygrine (A), cuscohygrine (B), and cinnamoylcocaine (C). Retrieved from [Link]

-

PubMed. (2013). Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. Retrieved from [Link]

Sources

- 1. Cuscohygrine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 11. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

Cuscohygrine-d6 chemical structure and properties

An In-Depth Technical Guide to Cuscohygrine-d6: Structure, Properties, and Application in Quantitative Bioanalysis

Introduction

In the fields of forensic toxicology and clinical research, the ability to differentiate between the licit traditional consumption of coca leaves and the illicit use of manufactured cocaine is of paramount importance.[1][2] Cuscohygrine, a pyrrolidine alkaloid naturally present in coca leaves, serves as a definitive biomarker for this purpose, as it is typically eliminated during the clandestine production of cocaine.[3][4][5] However, the accurate and precise quantification of cuscohygrine in complex biological matrices is fraught with analytical challenges, including sample loss during extraction, matrix-induced signal suppression, and instrumental variability.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound. We will explore its chemical structure and properties, the fundamental principles of its use as a deuterated internal standard, and its critical role in robust analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to achieve reliable and defensible quantitative results using isotope dilution mass spectrometry.

Section 1: The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative analysis by mass spectrometry is isotope dilution, a technique reliant on the use of a stable isotope-labeled (SIL) internal standard (IS).[6] A deuterated standard, such as this compound, is the ideal choice as it is chemically identical to the analyte of interest (the "analyte"), Cuscohygrine.[7] This identity ensures that the SIL IS and the native analyte behave in a virtually indistinguishable manner throughout the entire analytical workflow.[8]

Core Advantages of Using a Deuterated Internal Standard:

-

Compensation for Extraction Variability: When this compound is added to a biological sample at the very beginning of the preparation process, it experiences the same potential losses as the native cuscohygrine. Therefore, the ratio of the analyte to the internal standard remains constant, regardless of extraction recovery efficiency.[6]

-

Correction for Matrix Effects: Complex biological matrices (e.g., plasma, urine, oral fluid) contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the deuterated standard co-elutes chromatographically and has the same ionization efficiency as the analyte, it is affected by the matrix in the same way, allowing for an accurate normalization of the signal.[8][9]

-

Normalization of Instrumental Variations: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for because they affect both the analyte and the internal standard equally.[9] The use of the analyte-to-IS peak area ratio provides a highly precise and reproducible measurement that is independent of these variations.

The following diagram illustrates the logical workflow where a deuterated standard provides correction at each critical stage of analysis.

Section 2: Physicochemical Properties: Cuscohygrine vs. This compound

Cuscohygrine is a pyrrolidine alkaloid consisting of two N-methylpyrrolidine rings connected by a central acetone linker.[10][11] The deuterated analogue, this compound, is specifically labeled on the two methyl groups attached to the nitrogen atoms.[12][13] This placement is strategically important, as the carbon-deuterium bonds on a methyl group are highly stable and not susceptible to back-exchange with hydrogen under typical analytical conditions, ensuring the integrity of the mass difference.[14]

| Property | Cuscohygrine (Analyte) | This compound (Internal Standard) |

| Chemical Structure | 1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone | 1,3-Bis[1-(methyl-d3)-2-pyrrolidinyl]-2-propanone |

| Molecular Formula | C₁₃H₂₄N₂O | C₁₃H₁₈D₆N₂O |

| Molecular Weight | 224.34 g/mol [11] | 230.38 g/mol [12][13] |

| CAS Number | 454-14-8[11] | 1292907-65-3[12] |

| Appearance | Oily liquid[15] | Clear Colourless to Yellow Oil[12] |

Section 3: Core Application in Forensic Toxicology

The primary application of this compound is to enable the accurate quantification of cuscohygrine in biological specimens to distinguish coca leaf consumption from illicit cocaine use.[16][]

The Rationale: Cuscohygrine and its precursor, hygrine, are biosynthesized in the coca plant from the amino acid L-ornithine.[10] They are natural constituents of the leaves. During the clandestine manufacturing of cocaine hydrochloride, coca leaves are processed through a series of extractions and precipitations. The chemical properties of cuscohygrine and hygrine cause them to be largely removed during this process, and they are not present in the final illicit product.[4][5] Therefore, the detection of cuscohygrine in a urine, oral fluid, or hair sample is a strong indicator that the individual has consumed coca leaves (e.g., by chewing or drinking coca tea), rather than using purified cocaine.[3][18]

Sources

- 1. Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Cuscohygrine - Wikipedia [en.wikipedia.org]

- 11. Cuscohygrine | C13H24N2O | CID 1201543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. Cuscohygrine [drugfuture.com]

- 16. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cuscohygrine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuscohygrine, a pyrrolidine alkaloid, is naturally found in coca plants and various species of the Solanaceae family.[1] Its detection and quantification are of significant interest in forensic toxicology to differentiate between the consumption of coca leaf products and illicit cocaine use.[2][3][4] Accurate and reliable analytical methods are paramount, and the use of stable isotope-labeled internal standards, such as cuscohygrine-d6, is crucial for achieving the required precision and accuracy in mass spectrometry-based assays.[5][6][7] This guide provides a detailed exploration of the mass spectrometric fragmentation patterns of cuscohygrine and its deuterated analog, this compound, offering insights into the underlying fragmentation mechanisms and practical considerations for analytical method development.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly when dealing with complex biological matrices, the use of a deuterated internal standard is best practice.[8] this compound, in which six hydrogen atoms on the two N-methyl groups are replaced by deuterium, is an ideal internal standard for the analysis of cuscohygrine.[9] Since it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects.[5][7] The mass difference allows for its distinct detection by the mass spectrometer, enabling reliable correction for analytical variability.[10]

Mass Spectrometric Analysis of Cuscohygrine and this compound

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been employed for the analysis of cuscohygrine.[2][11] However, GC-MS analysis of cuscohygrine presents significant challenges due to in-source thermal degradation.[2][12]

GC-MS Analysis and Thermal Degradation

A critical consideration in the GC-MS analysis of cuscohygrine is its thermal instability. At elevated injector temperatures, cuscohygrine can degrade to form hygrine.[2][12] Similarly, this compound degrades to hygrine-d3.[2] This artifact can lead to inaccurate quantification and misinterpretation of results. Therefore, LC-MS/MS is often the preferred technique for the robust and reliable analysis of these compounds.

Fragmentation Pattern of Cuscohygrine (EI-MS)

Under electron ionization (EI) conditions in GC-MS, cuscohygrine undergoes extensive fragmentation. The molecular ion at m/z 224 is often of very low abundance or not observed at all.[2] The fragmentation is dominated by the cleavage of the bonds adjacent to the carbonyl group and within the pyrrolidine rings.

The proposed fragmentation pathway for cuscohygrine is illustrated below:

Caption: Proposed EI-MS fragmentation of Cuscohygrine.

The base peak in the mass spectrum of cuscohygrine is typically observed at m/z 84, which corresponds to the stable Δ¹-dihydropyrrolium cation.[2] Other significant fragments are observed at m/z 42, 70, 98, 126, and 140.[2]

Fragmentation Pattern of this compound (EI-MS)

The fragmentation of this compound follows a similar pathway to its non-deuterated counterpart. The presence of six deuterium atoms on the two N-methyl groups results in a predictable mass shift for fragments containing these moieties.

The key fragment ions for this compound are summarized in the table below. The base peak is expected at m/z 87, corresponding to the deuterated Δ¹-dihydropyrrolium cation.

| Fragment | Proposed Structure | Cuscohygrine (m/z) | This compound (m/z) | Mass Shift |

| [M]+ | Molecular Ion | 224 | 230 | +6 |

| [M-CD3]+ | Loss of a deuterated methyl group | 209 | 212 | +3 |

| [C8H11D3NO]+ | α-cleavage product | 140 | 143 | +3 |

| [C6H9D3N]+ | 98 | 101 | +3 | |

| [C5H7D3N]+ | Δ¹-dihydropyrrolium cation | 84 | 87 | +3 |

| [C2H1D3N]+ | 42 | 45 | +3 |

Table 1: Comparison of Major Fragment Ions of Cuscohygrine and this compound in EI-MS.

The fragmentation pathway for this compound is visualized in the following diagram:

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

Given the limitations of GC-MS, a robust LC-MS/MS method is recommended for the accurate quantification of cuscohygrine in biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract and concentrate cuscohygrine from the biological matrix (e.g., urine, plasma) and remove interfering substances.

-

Procedure:

-

Spike the sample with a known concentration of this compound internal standard.

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and an appropriate buffer.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

-

Elute the analyte and internal standard with a stronger, basic organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography

-

Objective: To chromatographically separate cuscohygrine from other matrix components.

-

Typical Conditions:

-

Column: A reversed-phase C18 or a HILIC column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To provide selective and sensitive detection of cuscohygrine and this compound.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cuscohygrine: Monitor the transition of the protonated molecule [M+H]+ at m/z 225 to a characteristic product ion (e.g., m/z 84).

-

This compound: Monitor the transition of the protonated molecule [M+H]+ at m/z 231 to its corresponding product ion (e.g., m/z 87).

-

Caption: LC-MS/MS workflow for Cuscohygrine analysis.

Conclusion

A thorough understanding of the mass spectrometric fragmentation patterns of cuscohygrine and its deuterated internal standard, this compound, is fundamental for the development of reliable and accurate analytical methods. While GC-MS can provide valuable structural information, the propensity for thermal degradation necessitates careful method optimization and validation. LC-MS/MS offers a more robust platform for the quantitative analysis of cuscohygrine in complex matrices, and the use of this compound as an internal standard is indispensable for achieving high-quality, defensible data in research and drug development settings.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- de Boer, D., van der Merbel, N. C., & Uwe, D. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace.

- Glass, R. L., & Johnson, E. L. (1996). Analysis of Hygrine and Cuscohygrine in Coca Leaves Using Gas Chromatography and High-Performance Liquid Chromatography.

- Cabarcos-Fernández, P., Álvarez-Freire, I., Lendoiro, E., & Concheiro-Guisán, A. (2024). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI.

- Glass, R. L., & Johnson, E. L. (1996). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography.

- Aron, A. T., Gentry, E. C., McPhail, K. L., & Linington, R. G. (2024). Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. Journal of Visualized Experiments, (205).

- Nováková, L., & Granica, M. (2015). Development of a liquid chromatography-tandem mass spectrometric method for the simultaneous determination of tropane alkaloids and glycoalkaloids in crops. Food Additives & Contaminants: Part A, 32(11), 1849-1861.

- Taylor & Francis Online. (n.d.). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- González-Marino, I., et al. (2023). Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window. Analytical Methods, 15(41), 5125-5134.

- Griffin, C. (2014).

- Li, Y., et al. (2015). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. Journal of Pharmaceutical and Biomedical Analysis, 115, 223-231.

- Liu, Y., et al. (2017). Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry.

- Zhang, Y., et al. (2024). Mass spectrometric analysis strategies for pyrrolizidine alkaloids. Food Chemistry, 445, 138748.

- Wang, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 14(7), 987.

- Determination of pyrrolizidine alkaloids (PA)

- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds: A,... [Image].

- ResearchGate. (n.d.). Analysis of tropane and related alkaloids.

- ResearchGate. (n.d.). cuscohygrine standard partially degraded to hygrine.

- Beseler, A., et al. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Drug Testing and Analysis, 9(2), 246-253.

- ResearchGate. (n.d.). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology.

- FooDB. (2010, April 8). Showing Compound Cuscohygrine (FDB002126).

- BOC Sciences. (n.d.). CAS 454-14-8 Cuscohygrine.

- Wikipedia. (n.d.). Cuscohygrine.

- ResearchGate. (n.d.). Molecular structures of hygrine (A), cuscohygrine (B), and cinnamoylcocaine (C) [Image].

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). Cuscohygrine.

- Galinovsky, F., & Zuber, H. (1948). Syntheses of Hygrine and Cuscohygrine.

- ResearchGate. (n.d.). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse.

- ResearchGate. (n.d.). Structure of hygrine and cuscohygrine [Image].

- Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6598.

- Stefova, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of Hygienic Engineering and Design.

- Tan, Y. B., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(11), 458.

Sources

- 1. Cuscohygrine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. scispace.com [scispace.com]

- 9. scbt.com [scbt.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cuscohygrine-d6: Properties, Synthesis, and Application as an Internal Standard

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Cuscohygrine-d6, a deuterated isotopologue of the pyrrolidine alkaloid Cuscohygrine. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis rationale, and critical applications of this compound, with a primary focus on its role as an internal standard in quantitative mass spectrometry. We will explore the causality behind its use, detail self-validating analytical protocols, and provide actionable insights for its implementation in forensic toxicology, metabolomics, and natural product research.

Introduction: The Significance of Labeled Alkaloids

Cuscohygrine is a naturally occurring pyrrolidine alkaloid found in the leaves of the coca plant (Erythroxylum coca) and various species of the Solanaceae family, such as Atropa belladonna and Datura stramonium[1][2]. Its presence in biological samples is increasingly utilized as a biomarker to distinguish between the traditional chewing of coca leaves and the illicit use of cocaine[3][]. Accurate and precise quantification of endogenous compounds like cuscohygrine in complex biological matrices necessitates a robust analytical methodology. This is where isotopically labeled internal standards, such as this compound, become indispensable.

This compound is a synthetic version of cuscohygrine where six hydrogen atoms have been replaced with deuterium. This stable isotope labeling imparts a mass shift that allows it to be distinguished from the native analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This guide will elucidate the technical details of this compound, providing a foundational understanding for its effective use in demanding analytical applications.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are crucial for its application. The introduction of six deuterium atoms results in a precise increase in its molecular weight compared to the unlabeled parent compound.

| Property | This compound | Cuscohygrine (Unlabeled) |

| CAS Number | 1292907-65-3[5][6][7] | 454-14-8[1] |

| Molecular Formula | C₁₃H₁₈D₆N₂O[5] | C₁₃H₂₄N₂O[8] |

| Molecular Weight | 230.38 g/mol [5][9] | 224.34 g/mol [10] |

| Appearance | Clear Colourless to Yellow Oil[5] | Oily liquid[11] |

| Synonyms | rel-1-[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]-3-[(2S)-1-(methyl-d3)-2-pyrrolidinyl]-2-propanone, Bellaradin-d6[5] | Cuskhygrine, Bellaradine[11] |

Rationale and Synthesis of Deuterated Standards

The core principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is to account for analyte loss during sample preparation and variability in instrument response. Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement in the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, regardless of sample-to-sample variations.

The synthesis of this compound typically involves the introduction of deuterium at the N-methyl groups. This is a strategic choice as these positions are generally not susceptible to back-exchange with hydrogen under typical physiological or analytical conditions. A common synthetic route would involve using a deuterated methylating agent, such as iodomethane-d3, to alkylate the nitrogen atoms of the pyrrolidine rings in a suitable precursor.

Caption: Conceptual workflow for the synthesis of this compound.

Quality Control and Verification

The utility of this compound as an internal standard is contingent on its purity and structural integrity. A self-validating system requires rigorous quality control to ensure the absence of unlabeled Cuscohygrine and to confirm the position and extent of deuterium incorporation.

Key QC Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence of deuterium. ¹³C NMR provides confirmation of the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact mass of the labeled compound, confirming the incorporation of six deuterium atoms. Tandem MS (MS/MS) can be used to confirm the structural identity by comparing its fragmentation pattern to that of the unlabeled standard. The mass spectra of cuscohygrine and its deuterated analog are characterized by fragments of low relative intensity[3].

Application in Quantitative Analysis: A Step-by-Step Protocol

This compound is primarily used as an internal standard for the quantification of cuscohygrine in biological matrices such as plasma, urine, and hair, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Quantification of Cuscohygrine in Plasma using LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., at 100 ng/mL).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Utilize a suitable reversed-phase or HILIC column to achieve chromatographic separation of cuscohygrine from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor a specific precursor-to-product ion transition for Cuscohygrine (e.g., m/z 225.2 → 84.1).

-

Simultaneously monitor the corresponding transition for this compound (e.g., m/z 231.2 → 87.1). The mass shift of +6 Da is due to the six deuterium atoms.

-

-

-

Data Processing:

-

Generate a calibration curve by analyzing standards containing known concentrations of Cuscohygrine and a fixed concentration of this compound.

-

Plot the ratio of the peak area of Cuscohygrine to the peak area of this compound against the concentration of Cuscohygrine.

-

Calculate the concentration of Cuscohygrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is a critical tool for researchers in forensic toxicology, clinical chemistry, and natural product analysis. Its use as an internal standard enables the development of highly accurate, precise, and robust quantitative methods for the determination of cuscohygrine. The principles and protocols outlined in this guide provide a framework for the successful implementation of this compound in a research or regulated laboratory setting, ensuring the generation of reliable and defensible analytical data. The careful selection and rigorous quality control of deuterated standards are paramount to the integrity of any quantitative mass spectrometry-based assay.

References

-

Pharmaffiliates. (n.d.). This compound (Mixture of Diastereomers). Retrieved from [Link]

-

Vallejo, M., et al. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Separations. MDPI. Retrieved from [Link]

-

Hölzel-Diagnostika. (n.d.). Dihydrothis compound. Retrieved from [Link]

-

Merck Index. (n.d.). Cuscohygrine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cuscohygrine. PubChem Compound Database. Retrieved from [Link]

-

FooDB. (n.d.). Cuscohygrine. Retrieved from [Link]

-

Grokipedia. (2026). Cuscohygrine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cuskhygrine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Showing Compound Cuscohygrine (FDB002126) - FooDB [foodb.ca]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. This compound (Mixture of Diastereomers) [lgcstandards.com]

- 8. Cuscohygrine | C13H24N2O | CID 1201543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. Cuskhygrine | C13H24N2O | CID 441070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cuscohygrine [drugfuture.com]

Navigating the Analytical Landscape of Tropane Alkaloids: A Technical Guide to Deuterated Cuscohygrine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioanalysis and drug development, the precise quantification of target molecules is paramount. This is particularly true for the study of tropane alkaloids, a class of naturally occurring compounds with significant pharmacological and toxicological profiles. Among the tools available to the modern analytical scientist, isotopically labeled internal standards stand out for their ability to enhance accuracy and precision. This technical guide provides an in-depth exploration of Deuterated Cuscohygrine, a key internal standard for the analysis of cuscohygrine and related tropane alkaloids.

The Critical Role of Internal Standards in Tropane Alkaloid Analysis

The quantification of tropane alkaloids in complex biological matrices presents numerous challenges, including matrix effects, extraction variability, and instrument response fluctuations. The use of an internal standard that closely mimics the physicochemical properties of the analyte is crucial to mitigate these issues. An ideal internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, thereby providing a reliable reference for accurate quantification.

Deuterated internal standards, such as Cuscohygrine-d6, are considered the gold standard for mass spectrometry-based assays. The incorporation of stable isotopes results in a compound with a higher mass-to-charge ratio (m/z) than the endogenous analyte, allowing for their simultaneous detection and differentiation by the mass spectrometer. Crucially, the deuterated standard exhibits nearly identical chromatographic retention times and extraction efficiencies to its non-labeled counterpart, ensuring that it accurately reflects the analytical fate of the analyte throughout the entire workflow.

Commercial Availability of Deuterated Cuscohygrine

For researchers embarking on studies involving cuscohygrine, securing a reliable source of high-purity deuterated internal standard is a critical first step. Several reputable chemical suppliers specialize in the synthesis and provision of such complex molecules.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Santa Cruz Biotechnology, Inc. | This compound | 1292907-65-3 | C₁₃H₁₈D₆N₂O | Offered for research use.[1] |

| Parchem | This compound | 71983-04-5 | C₁₃H₂₄N₂O | Available for quotation. |

| Pharmaffiliates | This compound (Mixture of Diastereomers) | 1292907-65-3 | C₁₃H₁₈D₆N₂O | Provided as a clear colorless to yellow oil. |

| Labsolu | This compound | 1292907-65-3 | C₁₃H₁₈D₆N₂O | Available in various pack sizes. |

Note: While a specific Certificate of Analysis for this compound is not publicly available, researchers should always request this documentation from the supplier upon purchase. This certificate provides vital information regarding the product's purity, isotopic enrichment, and recommended storage conditions, which are essential for ensuring the integrity of analytical results.

The Scientific Rationale: Synthesis and Isotopic Labeling

The synthesis of Deuterated Cuscohygrine (specifically, this compound) involves the introduction of six deuterium atoms into the cuscohygrine molecule. This is typically achieved by utilizing a deuterated methylating agent to introduce trideuteromethyl groups onto the nitrogen atoms of the two pyrrolidine rings.

The biosynthesis of cuscohygrine in plants such as Erythroxylum coca provides a foundational understanding of its structure. The process begins with the amino acid ornithine, which is methylated and decarboxylated to form N-methylputrescine. Through a series of enzymatic reactions, this precursor cyclizes to an N-methyl-Δ¹-pyrrolinium salt. The condensation of this salt with acetoacetyl coenzyme A yields hygrine, and a subsequent condensation with another molecule of the pyrrolidinium salt results in the formation of cuscohygrine.

The chemical synthesis of this compound leverages this structural understanding. A common strategy involves the quaternization of the secondary amine precursors of the pyrrolidine rings with a deuterated methyl source, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄). This process, known as deuteromethylation, specifically replaces the protons of the N-methyl groups with deuterium atoms, resulting in a stable, isotopically labeled internal standard.

Caption: Biosynthetic and synthetic pathways leading to Cuscohygrine and its deuterated analog.

Analytical Methodology: LC-MS/MS for Superior Performance

While gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of tropane alkaloids, it presents significant challenges, including the thermal degradation of cuscohygrine to hygrine. This instability can lead to inaccurate quantification and method variability.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior technique for the analysis of cuscohygrine and other tropane alkaloids. Its advantages include:

-

Reduced Thermal Degradation: LC operates at lower temperatures, preserving the integrity of thermally labile compounds like cuscohygrine.

-

Enhanced Specificity and Sensitivity: Tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix.

-

Improved Robustness: The use of a deuterated internal standard in LC-MS/MS assays effectively compensates for matrix effects and variations in sample preparation and injection volume, leading to highly robust and reliable results.

Step-by-Step Experimental Protocol for Tropane Alkaloid Analysis in Biological Matrices

The following protocol provides a general framework for the extraction and LC-MS/MS analysis of tropane alkaloids from biological samples, such as plasma or urine, using Deuterated Cuscohygrine as an internal standard. Note: This is a representative protocol and should be optimized and validated for the specific matrix and analyte of interest.

1. Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the Deuterated Cuscohygrine internal standard working solution (concentration to be optimized based on the expected analyte concentration).

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing 1% formic acid).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The gradient should be optimized to achieve good separation of the analyte from other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for both the analyte (e.g., cuscohygrine) and the internal standard (this compound) must be determined by direct infusion and optimization. For this compound, the precursor ion will be [M+H]⁺, and the product ions will be characteristic fragments.

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.

-

Caption: A generalized workflow for the LC-MS/MS analysis of tropane alkaloids using a deuterated internal standard.

Conclusion: Ensuring Analytical Integrity

The use of Deuterated Cuscohygrine as an internal standard is a cornerstone of robust and reliable quantitative analysis of cuscohygrine in complex biological matrices. Its commercial availability, coupled with the superior performance of LC-MS/MS, provides researchers, scientists, and drug development professionals with the necessary tools to achieve high-quality data. By understanding the scientific principles behind its synthesis and application, and by implementing well-validated analytical protocols, the scientific community can continue to advance our understanding of tropane alkaloids and their impact on human health.

References

-

Pharmaffiliates. (n.d.). This compound (Mixture of Diastereomers). Retrieved from [Link]

-

Wikipedia. (n.d.). Cuscohygrine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

MDPI. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Retrieved from [Link]

Sources

Stability and storage conditions for Cuscohygrine-d6

An In-Depth Technical Guide to the Stability and Storage of Cuscohygrine-d6

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of this compound in Research

This compound, the deuterated analog of the naturally occurring pyrrolidine alkaloid Cuscohygrine, serves as an indispensable internal standard for quantitative bioanalytical studies. Found in various plants, including those of the Erythroxylum and Solanaceae families, Cuscohygrine is a key biomarker in forensic toxicology and metabolic research.[1] The precision and reliability of analytical methods employing this compound are fundamentally dependent on its chemical and isotopic stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring the integrity of research outcomes.

I. Chemical Profile and Intrinsic Stability of this compound

Cuscohygrine is a bis-N-methyl pyrrolidine alkaloid, characterized as an oil that is soluble in water.[1][2] It can be distilled without decomposition only under a vacuum, hinting at its thermal lability.[1][2] The deuterated form, this compound, shares these fundamental properties but with the critical addition of six deuterium atoms, typically on the N-methyl groups, which provides a distinct mass shift for mass spectrometry-based detection.[3]

The stability of any analytical standard is paramount. For deuterated compounds like this compound, two primary concerns are chemical degradation and isotopic exchange. Chemical degradation involves the breakdown of the molecule, while isotopic exchange refers to the replacement of deuterium atoms with hydrogen from the surrounding environment. Both processes can compromise the accuracy of quantitative analyses.

II. Factors Influencing the Stability of this compound

A. Thermal Stability: A Critical Consideration

Recent studies have highlighted the thermal instability of Cuscohygrine and its deuterated analog.[4] When subjected to high temperatures, such as those encountered in the injection port of a gas chromatograph (GC), this compound can undergo thermal degradation.

Degradation Pathway: The primary thermal degradation pathway involves the fragmentation of the this compound molecule to form Hygrine-d3.[4] This transformation is significant as it can lead to an underestimation of the this compound concentration and potentially interfere with the analysis of other related compounds.

Experimental Evidence: A study evaluating the impact of GC injector temperature on this compound stability demonstrated a clear correlation between temperature and degradation. The degradation to Hygrine-d3 was observed across a range of injector temperatures (180°C to 290°C).[4]

Table 1: Summary of Thermal Degradation Observations for this compound

| Parameter | Observation | Implication for Handling |

| Injector Temperature | Increased temperature leads to degradation to Hygrine-d3.[4] | Minimize exposure to high temperatures during analysis. |

| Injection Mode | Splitless injection can exacerbate thermal degradation.[4] | Optimize GC methods to reduce thermal stress. |

| Solvent | Degradation occurs in both methanol and ethyl acetate.[4] | Solvent choice does not mitigate thermal degradation. |

Logical Relationship: Thermal Degradation of this compound

Caption: Thermal degradation pathway of this compound.

B. Storage Temperature: The Cornerstone of Long-Term Stability

The rate of chemical reactions, including degradation, is highly dependent on temperature. Therefore, maintaining appropriate storage temperatures is the most critical factor in preserving the integrity of this compound.

Recommended Storage Conditions:

-

Long-Term Storage: For long-term stability, this compound should be stored at -20°C .[4][5] This temperature significantly slows down potential degradation processes.

-

Short-Term Storage: For routine use, storage at 2-8°C in a refrigerator is acceptable for shorter periods.[3]

It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can compromise the standard.

C. Photostability: Mitigating Light-Induced Degradation

Best Practices:

-

Always store this compound in amber or opaque vials to protect it from light.

-

When working with the compound, minimize its exposure to direct sunlight or harsh artificial lighting.

D. pH and Solvent Effects: Ensuring Stability in Solution

Cuscohygrine is soluble in water and its stability in solution can be influenced by pH.[2] As a basic alkaloid, it will exist in its protonated form in acidic solutions and as the free base in alkaline conditions. The stability of pyrrolidine alkaloids can vary with pH, with extremes in pH potentially catalyzing hydrolysis or other degradation reactions.

Recommendations for Solutions:

-

Prepare solutions of this compound in high-purity solvents.

-

For aqueous solutions, it is advisable to use buffered systems to maintain a stable pH, preferably in the neutral to slightly acidic range.

-

A study has shown that working solutions of this compound in methanol and ethyl acetate are stable for at least 3 months when stored at -20°C.[4]

III. Protocols for Optimal Storage and Handling

Adherence to strict protocols is essential to maintain the chemical and isotopic integrity of this compound.

A. Recommended Storage Protocol

-

Receipt of Standard: Upon receipt, immediately inspect the container for any damage.

-

Log Entry: Record the date of receipt, lot number, and initial storage conditions in a dedicated laboratory notebook or LIMS.

-

Storage Location:

-

For long-term storage, place the sealed container in a calibrated freezer at -20°C .

-

For short-term or in-use standards, store in a calibrated refrigerator at 2-8°C .

-

-

Environment: Ensure the storage area is clean, dry, and protected from light.

Experimental Workflow: Long-Term Storage Protocol

Caption: Protocol for the long-term storage of this compound.

B. Handling Protocol for Sample Preparation

-

Equilibration: Before use, remove the container from the freezer or refrigerator and allow it to reach ambient temperature on the benchtop. This prevents moisture contamination.

-

Inert Atmosphere: If the compound is particularly sensitive or for high-precision work, consider handling it under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).

-

Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard.

-

Dissolution: Dissolve the standard in a pre-determined, high-purity solvent to the desired concentration.

-

Storage of Solutions: Store stock and working solutions in tightly sealed, light-protected containers at -20°C for up to 3 months.[4]

IV. Troubleshooting Stability and Storage Issues

| Issue | Potential Cause | Recommended Action |

| Peak area of this compound decreases over time | Chemical degradation due to improper storage (temperature, light) | Review storage conditions. Ensure storage at -20°C and protection from light. |

| Appearance of a Hygrine-d3 peak in GC-MS analysis | Thermal degradation in the GC inlet | Optimize GC injector temperature, consider a cooler injection temperature or a different injection technique.[4] |

| Poor reproducibility of analytical results | Isotopic exchange or contamination | Ensure proper handling to avoid moisture. Use fresh, high-purity solvents. |

| Changes in the physical appearance of the standard (e.g., color) | Significant degradation | Discard the standard and use a fresh, properly stored vial. |

V. Conclusion: Upholding Data Integrity

The stability of this compound is a critical parameter that underpins the validity of analytical data in research and forensic applications. By understanding the factors that influence its stability—primarily temperature and light—and by implementing rigorous storage and handling protocols, researchers can ensure the long-term integrity of this vital internal standard. The recommendations provided in this guide are designed to be a practical resource for scientists and professionals dedicated to achieving the highest standards of scientific accuracy.

VI. References

-

Rubio, N. C., Alvarez-Freire, I., Cabarcos-Fernández, P., Tabernero-Duque, M. J., & Bermejo-Barrera, A. M. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Molecules, 28(14), 5469. [Link]

-

ResearchGate. (n.d.). cuscohygrine standard partially degraded to hygrine. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Cuscohygrine. [Link]

-

chemeurope.com. (n.d.). Cuscohygrine. Retrieved from [Link]

-

FooDB. (2020, February 24). Showing Compound Cuscohygrine (FDB002126). [Link]

Sources

- 1. Cuscohygrine - Wikipedia [en.wikipedia.org]

- 2. Cuscohygrine [chemeurope.com]

- 3. scbt.com [scbt.com]

- 4. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology | MDPI [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of Cuscohygrine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cuscohygrine-d6 in Modern Research

Cuscohygrine, a pyrrolidine alkaloid naturally present in coca plants and various species of the Solanaceae family, has long been a subject of phytochemical interest.[1][2] Its deuterated isotopologue, this compound, in which the hydrogen atoms of the two N-methyl groups are replaced by deuterium, serves as a critical internal standard for mass spectrometry-based quantitative analysis. The precise and accurate quantification of cuscohygrine in complex biological matrices is paramount in fields ranging from forensic toxicology to metabolic studies. Understanding the solubility of this compound in a variety of organic solvents is a fundamental prerequisite for the development of robust analytical methods, formulation studies, and in vitro pharmacological assays.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present a systematic approach to solvent selection, and provide detailed experimental protocols for solubility determination. This guide is designed to empower researchers and drug development professionals with the knowledge to effectively handle and utilize this compound in their scientific endeavors.

Core Principles: Deconstructing the Solubility of a Deuterated Alkaloid

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. For this compound, several key factors dictate its behavior in organic solvents:

-

Molecular Structure and Polarity: Cuscohygrine possesses two tertiary amine functionalities within its pyrrolidine rings and a central ketone group.[3] These features impart a degree of polarity to the molecule and the capacity for hydrogen bonding with protic solvents. The overall molecule, however, has significant nonpolar hydrocarbon character, contributing to its lipophilicity. The predicted logP value for cuscohygrine is 1.53, indicating a moderate level of lipophilicity.[3]

-

"Like Dissolves Like": This age-old adage remains a cornerstone of solubility prediction. Solvents with polarity similar to this compound are more likely to be effective. Therefore, a spectrum of solvents ranging from polar aprotic (e.g., DMSO, acetonitrile) to polar protic (e.g., methanol, ethanol) and nonpolar (e.g., hexane, toluene) should be considered.

-

The Alkaloid Nature: As a weak base, the solubility of this compound is pH-dependent. In its free base form, it is expected to be more soluble in organic solvents.[4][5] Conversely, in an acidic environment, the nitrogen atoms can become protonated, forming salts that are generally more soluble in polar solvents like water and ethanol.

-

The Impact of Deuteration: The replacement of hydrogen with deuterium can subtly influence a molecule's physicochemical properties. While the effect on solubility is often minor, it is not negligible. A study on the deuterated non-steroidal anti-inflammatory drug, flurbiprofen-d8, demonstrated a twofold increase in solubility compared to its non-deuterated counterpart.[6] This phenomenon is attributed to alterations in intermolecular interactions and crystal lattice energy. Therefore, it is reasonable to anticipate that the solubility of this compound will be comparable to, and potentially slightly different from, that of unlabeled cuscohygrine.

Visualizing the Path to Dissolution: A Conceptual Workflow

The following diagram illustrates the logical workflow for selecting an appropriate organic solvent for this compound, integrating the core principles of solubility.

Caption: A stepwise approach to solvent selection for this compound.

Predicted Solubility Profile of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insights |

| Methanol (MeOH) | Polar Protic | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the ketone and tertiary amine groups of this compound. Its alkyl nature also interacts favorably with the hydrocarbon portions of the molecule. One source explicitly states cuscohygrine is soluble in methanol.[] |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a good solvent for this compound. It is a common solvent for many alkaloids.[][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a common choice for creating stock solutions of test compounds for biological assays. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Acetonitrile is a moderately polar solvent widely used as the organic mobile phase in reversed-phase liquid chromatography. Its ability to dissolve a broad range of organic molecules, including alkaloids, is well-established. |

| Chloroform (CHCl₃) | Nonpolar | Soluble | Chloroform is a common solvent for the extraction of alkaloids from natural sources. Its ability to dissolve free-base alkaloids is a testament to its effectiveness for moderately polar, lipophilic compounds like this compound. |

| Dichloromethane (DCM) | Nonpolar | Soluble | Similar to chloroform, dichloromethane is another effective solvent for the extraction and dissolution of alkaloids. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Likely Soluble | Ethyl acetate is a moderately polar solvent that can offer a good balance of polarity for compounds like this compound. It is often used in chromatography and extraction processes for alkaloids. |

| Acetone | Polar Aprotic | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. Its ability to dissolve this compound is expected to be high. |

| Toluene | Nonpolar | Slightly Soluble | As a nonpolar aromatic solvent, toluene is less likely to be an effective solvent for the moderately polar this compound compared to more polar options. Some solubility is expected due to the lipophilic character of the alkaloid. |

| Hexane | Nonpolar | Sparingly Soluble | Hexane is a nonpolar aliphatic solvent and is generally a poor solvent for polar compounds. It is expected to have very limited ability to dissolve this compound. |

Experimental Protocol for the Determination of this compound Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe, avoiding any disturbance of the solid material.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved particles.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Conclusion: A Framework for Informed Decision-Making

While a definitive, quantitative solubility dataset for this compound in all common organic solvents is not yet established in the scientific literature, a robust understanding of its chemical nature and the principles of solubility provides a strong foundation for its effective use. This guide has synthesized the available information to offer a predictive solubility profile and a practical experimental framework for its determination. By leveraging the theoretical principles and the provided experimental protocol, researchers, scientists, and drug development professionals can confidently navigate the solution landscape of this compound, ensuring the integrity and success of their analytical and developmental workflows.

References

-

Wikipedia. Cuscohygrine. [Link]

-

FooDB. Showing Compound Cuscohygrine (FDB002126). [Link]

-

Grokipedia. Cuscohygrine. [Link]

-

chemeurope.com. Cuscohygrine. [Link]

-

Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. [Link]

-

MDPI. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. [Link]

-

National Center for Biotechnology Information. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

-

National Center for Biotechnology Information. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. [Link]

-

National Center for Biotechnology Information. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

-

ResearchGate. Update on analytical methods for toxic pyrrolizidine alkaloids. [Link]

-

Scribd. Assay of Alkaloid and Amine Drugs. [Link]

-

ResearchGate. Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. [Link]

-

National Center for Biotechnology Information. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

-

CABI Digital Library. Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. [Link]

-

ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Deuterium labelling of pharmaceuticals. [Link]

-

National Center for Biotechnology Information. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. [Link]

-

National Center for Biotechnology Information. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. [Link]

-

SciSpace. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. [Link]

-

ResearchGate. Solubility of Flavonoids in Organic Solvents. [Link]

-

PubMed. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. [Link]

Sources

- 1. Cuscohygrine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Showing Compound Cuscohygrine (FDB002126) - FooDB [foodb.ca]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 454-14-8: Cuscohygrine | CymitQuimica [cymitquimica.com]

The Natural Occurrence of Non-Deuterated Cuscohygrine: A Technical Guide

Abstract

Cuscohygrine, a pyrrolidine alkaloid, is a significant secondary metabolite found across a diverse range of plant species. This technical guide provides an in-depth exploration of the natural occurrence of non-deuterated cuscohygrine, its biosynthetic pathway, and established methodologies for its isolation and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important natural product. We will delve into the causality behind experimental choices in its study and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Cuscohygrine